(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride
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Overview
Description
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride is a chemical compound with the molecular formula C5H10N2O2·HCl. It is a hydrochloride salt form of (3R,4S)-4-aminooxolane-3-carboxamide, which is a chiral molecule. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a protected amino acid or a cyclic amine.
Chiral Resolution: The chiral centers in the molecule are resolved using chiral resolution agents or chiral catalysts to obtain the desired (3R,4S) configuration.
Amidation Reaction: The amino group is then converted to an amide using a carboxylic acid derivative under appropriate reaction conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amide with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can be performed to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Oxidation can yield oxo derivatives or carboxylic acids.
Reduction Products: Reduction can produce primary or secondary amines.
Substitution Products: Substitution reactions can lead to the formation of various amine or ester derivatives.
Scientific Research Applications
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in biological studies to investigate enzyme inhibition or receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride can be compared with other similar compounds, such as:
4-Aminooxolane-3-carboxylic acid: This compound lacks the amide group and has different chemical properties.
(3R,4S)-4-Aminooxolane-3-carboxylic acid hydrochloride: Similar to the target compound but without the amide group.
Other chiral aminooxolanes: These compounds may have different configurations or substituents, leading to distinct biological activities.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHHTOWKVRTHJ-RFKZQXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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